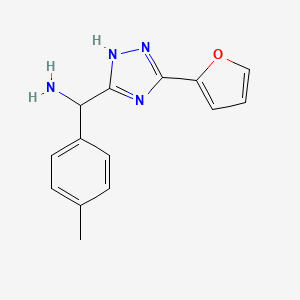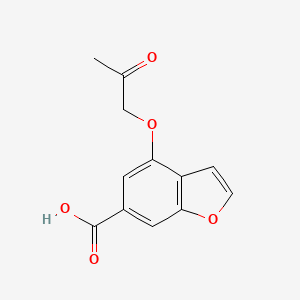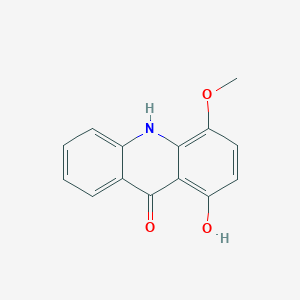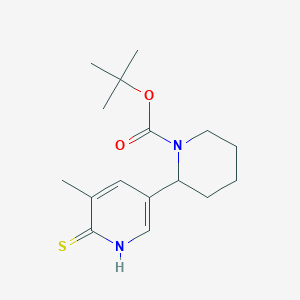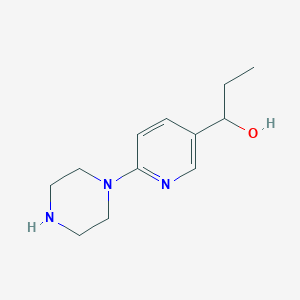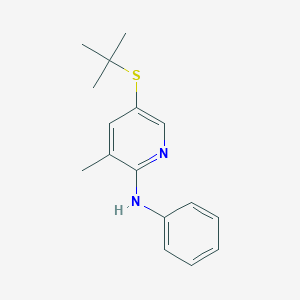
5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butylthio group, a methyl group, and a phenyl group attached to a pyridine ring. The tert-butylthio group is known for its unique reactivity and stability, making this compound of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine typically involves the introduction of the tert-butylthio group into the pyridine ring. One common method is the reaction of a pyridine derivative with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent such as hexamethylphosphoramide (HMPA) and a base like lithium hydride to deprotonate the thiol group .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and better product quality .
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the tert-butylthio group.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thallium(I) ethoxide can facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylthio group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylthiol: Shares the tert-butylthio group but lacks the pyridine ring and phenyl group.
2,7-Di-tert-butyl-1,3,6,8-tetraazapyrene: Contains tert-butyl groups and a nitrogenated polycyclic aromatic hydrocarbon core.
S-(tert-Butylthio)-L-cysteine: A derivative of the amino acid cysteine with a tert-butylthio group.
Uniqueness
5-(tert-Butylthio)-3-methyl-N-phenylpyridin-2-amine is unique due to the combination of its tert-butylthio group, pyridine ring, and phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H20N2S |
|---|---|
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
5-tert-butylsulfanyl-3-methyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C16H20N2S/c1-12-10-14(19-16(2,3)4)11-17-15(12)18-13-8-6-5-7-9-13/h5-11H,1-4H3,(H,17,18) |
Clave InChI |
LSVCDAOCCBMUSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1NC2=CC=CC=C2)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



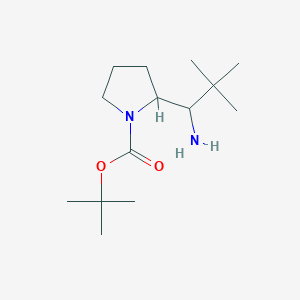

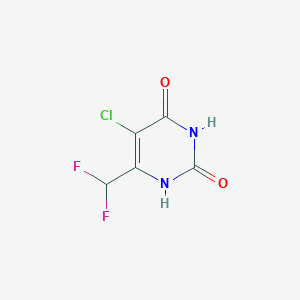

![2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15058339.png)
![(3AR,6AR)-1-Methyl-5-ethoxycarbonylhexahydropyrrolo[3,4-B]pyrrole](/img/structure/B15058352.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine](/img/structure/B15058359.png)
